Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid

Description

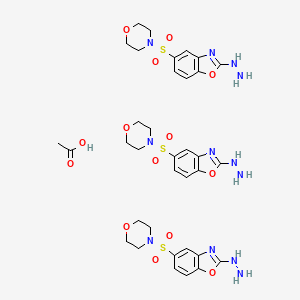

Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid (CAS: 19156-53-7) is a benzoxazole-based compound featuring three hydrazinyl groups at the 2-position and morpholine-4-sulfonyl substituents at the 5-position of the benzoxazole core, with acetic acid likely acting as a counterion or stabilizing agent. The benzoxazole scaffold is a heterocyclic aromatic system known for its stability and versatility in medicinal chemistry and materials science. The hydrazinyl groups confer nucleophilic reactivity, enabling further functionalization, while the morpholine sulfonyl moiety enhances polarity and solubility.

Properties

IUPAC Name |

acetic acid;(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H14N4O4S.C2H4O2/c3*12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15;1-2(3)4/h3*1-2,7H,3-6,12H2,(H,13,14);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMJIWXYNIMXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N12O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid typically involves multiple steps:

-

Formation of the Benzoxazole Core: : The initial step involves the synthesis of the benzoxazole core, which can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

-

Introduction of the Hydrazinyl Group: : The hydrazinyl group is introduced via the reaction of the benzoxazole derivative with hydrazine hydrate under reflux conditions.

-

Sulfonylation: : The morpholine-4-sulfonyl group is incorporated through a sulfonylation reaction, where the benzoxazole derivative reacts with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.

-

Final Assembly: : The final step involves the coupling of the trisubstituted benzoxazole with acetic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl groups, leading to the formation of azo or azoxy derivatives.

-

Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative under appropriate conditions.

-

Substitution: : The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid, is its potential anticancer activity. Research has shown that derivatives of benzoxazoles exhibit cytotoxic effects against various cancer cell lines. In particular, studies have indicated that compounds with an acetic acid group at specific positions on the benzoxazole moiety enhance cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Induction of apoptosis |

| Compound B | HCT-116 | 15.0 | ROS generation |

| Tris Compound | MDA-MB-231 | 16.63 | Mitochondrial membrane disruption |

Antimicrobial Properties

In addition to its anticancer properties, this compound, has been investigated for its antimicrobial activity. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies indicate that certain derivatives show potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Material Science Applications

Beyond biological applications, the compound also shows promise in material science. Its unique chemical structure allows for potential use in developing new materials with specific electrical and optical properties. Research into the photophysical properties of related benzoxazole derivatives suggests applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer efficacy of this compound using the MTT assay across multiple cell lines. The results indicated significant cytotoxic effects compared to standard chemotherapeutics like cisplatin, suggesting a promising avenue for further investigation in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid involves its interaction with molecular targets through its functional groups. The hydrazinyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes, while the benzoxazole core can interact with aromatic residues in biological molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

| Feature | Target Compound (Benzoxazole) | Benzoxadiazole Derivative () |

|---|---|---|

| Heteroatom Arrangement | O-N | O-N-O |

| Conjugation | Moderate | Extended |

| Common Applications | Drug scaffolds | Fluorescent probes |

2.2 Functional Group Variations: Hydrazinyl vs. Azide and Thiosemicarbazide

The hydrazinyl groups in the target compound contrast with azide-functionalized benzoxadiazoles (e.g., 4-azidomethyl-benzoxadiazole in ) and thiosemicarbazides (e.g., 1-isonicotinoyl-4-aroylthiosemicarbazides in ). Hydrazines are potent nucleophiles, enabling coupling reactions, whereas azides are typically used in click chemistry. Thiosemicarbazides, with sulfur and hydrazine moieties, exhibit antitubercular activity (), suggesting that the hydrazinyl groups in the target compound could similarly be leveraged for bioactivity .

Table 2: Functional Group Reactivity

| Group | Reactivity | Applications |

|---|---|---|

| Hydrazinyl | Nucleophilic coupling | Drug derivatization |

| Azide | Click chemistry | Bioconjugation |

| Thiosemicarbazide | Metal chelation | Antimicrobial agents |

2.4 Physicochemical Properties

- Solubility: The morpholine sulfonyl group enhances polarity, likely improving aqueous solubility compared to non-sulfonated benzoxazoles.

- Stability : Hydrazine groups may confer sensitivity to oxidation, necessitating stabilization via acetic acid, as seen in related syntheses ().

- Crystallography : SHELX software () is widely used for structural elucidation of such compounds, implying that the target’s crystal structure could be resolved using similar methods .

Biological Activity

Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into the synthesis, biological activity, and implications of this compound based on recent research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of hydrazine derivatives with benzoxazole and morpholine sulfonyl groups. The synthesis typically yields high-purity compounds, crucial for subsequent biological testing. The structural integrity is confirmed using various spectroscopic techniques including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate to Strong | 32 µg/mL |

| Bacillus subtilis | Strong | 16 µg/mL |

| Escherichia coli | Weak | 128 µg/mL |

These results suggest that the compound has selective antibacterial activity, particularly against Gram-positive bacteria, which is consistent with the behavior of many benzoxazole derivatives .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. The findings indicate a promising potential for anticancer applications:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HepG2 (Liver Cancer) | 12 |

The compound exhibited higher toxicity towards cancer cells compared to normal cells, indicating its potential as a targeted anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with bacterial growth and cancer cell proliferation. Specifically, it may interfere with DNA replication and protein synthesis in bacteria while inducing apoptosis in cancer cells through oxidative stress mechanisms .

Case Study 1: Antibacterial Efficacy

In a study conducted on the antibacterial efficacy of the compound against Staphylococcus aureus, it was found that the compound inhibited biofilm formation at sub-MIC levels. This suggests that it could be used in formulations aimed at preventing infections caused by biofilm-forming bacteria .

Case Study 2: Anticancer Activity

Another study focusing on the anticancer properties highlighted that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling hydrazine derivatives with morpholine sulfonyl precursors under reflux conditions. For example, glacial acetic acid and anhydrous sodium acetate are commonly used as catalysts in heterocyclic ring formation . Optimization can leverage microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in analogous triazole syntheses . Reaction parameters (temperature, solvent polarity) should be systematically tested using factorial design to identify optimal conditions .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and 2D-COSY) to confirm hydrazinyl and morpholine sulfonyl group connectivity.

- FT-IR to verify sulfonyl (S=O) and benzoxazole (C=N) stretches.

- X-ray crystallography for absolute configuration validation, if single crystals are obtainable .

- HPLC-MS to assess purity and detect byproducts, particularly residual hydrazine derivatives.

Q. What are the stability considerations for this compound under varying pH, temperature, and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Test in buffers (pH 2–12) at 25–60°C, monitoring via UV-Vis or LC-MS for hydrolysis of the sulfonyl or hydrazine groups .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Solvent compatibility : Assess solubility and stability in polar aprotic solvents (e.g., DMSO, DMF) versus aqueous systems .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, analyze the electrophilicity of the benzoxazole ring and nucleophilic sites on the hydrazine moiety . Tools like Gaussian or ORCA can simulate intermediates, while machine learning algorithms (e.g., neural networks) can predict regioselectivity trends from existing reaction databases .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data in reaction mechanisms?

- Methodological Answer : Implement a feedback loop:

Compare DFT-predicted activation energies with kinetic data (e.g., Arrhenius plots from temperature-varied experiments).

Use isotopic labeling (e.g., ¹⁵N in hydrazine) to trace reaction pathways via NMR or MS .

Apply microkinetic modeling to reconcile discrepancies between theoretical and observed rate constants .

Q. How can the morpholine sulfonyl group’s electronic and steric effects be exploited in catalysis or supramolecular applications?

- Methodological Answer :

- Electronic effects : Use Hammett constants to correlate sulfonyl group substituents with reaction rates in catalytic cycles.

- Steric effects : Perform molecular docking studies to evaluate interactions with biological targets or host-guest systems .

- Supramolecular design : Test self-assembly in non-polar solvents via dynamic light scattering (DLS) or TEM .

Q. What advanced separation techniques are suitable for isolating enantiomeric or polymorphic forms of this compound?

- Methodological Answer :

- Chiral separation : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) or capillary electrophoresis.

- Polymorph screening : Conduct solvent-mediated crystallization trials with in-situ Raman spectroscopy to monitor phase transitions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

Cross-validate spectra with authentic standards or synthetic intermediates.

Replicate experiments under identical conditions (solvent, concentration, temperature).

Consult high-resolution databases (e.g., SDBS) to rule out solvent or impurity artifacts .

Experimental Design

Q. What factorial design approaches optimize multi-variable synthesis or formulation protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.